2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that is part of the dioxaborolane family. Dioxaborolanes are known for their utility in various organic synthesis reactions, particularly in the formation of carbon-boron bonds which are essential in the synthesis of organoboron compounds used in pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of related dioxaborolane compounds often involves the reaction of boronic esters with appropriate organic ligands. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Similarly, the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane was described using a continuous-flow and distillation process from trimethylsilylpropyne and isopropyl pinacol borate . These methods highlight the versatility and adaptability of dioxaborolane synthesis to various functional groups and reaction conditions.
Molecular Structure Analysis
The molecular structure of dioxaborolanes is characterized by a boron atom that is typically tetracoordinated, forming a five-membered ring with two oxygen atoms and two carbon atoms. The X-ray diffraction study of a phenylsulfonyl substituted dioxaborolane revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, suggesting a stable molecular structure . The crystal structure of another derivative, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showed a tetracoordinated boron atom with a B-N distance indicating the formation of an inner trioxoammoniumborate .
Chemical Reactions Analysis
Dioxaborolanes are reactive intermediates in organic synthesis. They can participate in various chemical reactions, including hydroboration, Suzuki coupling, and others that involve the formation of C-B bonds. The reactivity of these compounds is influenced by the substituents on the boron atom and the surrounding organic framework. For instance, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the potential for dioxaborolanes to be used in analytical chemistry as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolanes are largely determined by their molecular structure and substituents. For example, the air-stable tetrakis(2,4,6-triisopropylphenyl)disilene, although not a dioxaborolane, shows the impact of bulky substituents on the stability of the compound in the presence of air . This principle can be extrapolated to dioxaborolanes, where the steric hindrance provided by substituents can enhance stability. The solubility, boiling points, and melting points of these compounds can vary widely and are crucial for their application in synthesis and material science.
Scientific Research Applications
Synthesis and Production
The compound is utilized in preparative synthesis, particularly in continuous flow processes. Fandrick et al. (2012) detailed a scalable process for the preparation of a structurally related compound, 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, which shares the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. They discussed challenges such as borolane “ate” equilibration and protonolysis in typical aqueous workups and batch processes. To address these, a continuous-flow and distillation process was developed, efficiently producing significant quantities of the key propargylation reagent (Fandrick et al., 2012).
Material Synthesis
The compound has been used in the synthesis of novel derivatives with potential applications in materials science. Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. They developed a one-pot protocol transformation and used this methodology to synthesize boron-containing resveratrol analogues. These derivatives are potential intermediates for synthesizing conjugated polyene as new materials for Liquid Crystal Display (LCD) technology. Additionally, the biological testing of these compounds for potential therapeutic applications in neurodegenerative diseases is underway (Das et al., 2015).
Drug Synthesis and Biological Studies
The compound has been used in the synthesis of biologically active molecules. For instance, Das et al. (2011) described the synthesis of a library of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. They reported that some of these derivatives, including BF102 and BF175, exhibited lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. BF102 also inhibited cholesterol biosynthesis, indicating its potential as a lead for the next generation of lipid-lowering drugs (Das et al., 2011).
Chemical Research and Reactions
The compound is instrumental in chemical research, particularly in reactions involving boronic and borinic acid derivatives. Hawkins et al. (2008) explored the synthesis of aryl boronic esters using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate). They found that gentle heating of crude reaction mixtures led to equilibration, resulting in the borinic esters as the sole product. This novel equilibration can streamline boronic ester syntheses by reducing the need for cryogenic conditions or large excesses of reagents (Hawkins et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(3-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-ISOPROPYLPHENYLBORONIC ACID, PINACOL ESTER, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
These compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the stability of the compound can be affected by exposure to air and moisture . Additionally, the compound’s action can be influenced by the specific conditions under which the SM cross-coupling reaction is carried out .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11(2)12-8-7-9-13(10-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCXIHAXGJPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623707 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
325142-89-0 | |
Record name | 4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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